molecular formula C23H24N6O2S B2361274 N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863500-29-2

N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2361274
CAS No.: 863500-29-2
M. Wt: 448.55
InChI Key: VPQLGDKWTQMAKF-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a potent and selective small molecule inhibitor of AKT kinase (Protein Kinase B) , a central node in the PI3K/AKT/mTOR signaling pathway . This pathway is critically involved in cellular processes such as growth, proliferation, and survival, and its dysregulation is a hallmark of numerous cancers. The compound functions by competitively binding to the ATP-binding pocket of AKT, thereby inhibiting its phosphorylation and subsequent activation of downstream effectors. Its core research value lies in its application as a chemical probe to elucidate the specific roles of AKT isoforms in oncogenic signaling networks, drug resistance mechanisms, and cellular survival. Researchers utilize this inhibitor in vitro to investigate tumor cell viability, induce apoptosis in cancer cell lines, and explore synthetic lethal interactions. Furthermore, it serves as a crucial tool compound in preclinical studies for validating AKT as a therapeutic target and for supporting the development of novel targeted cancer therapies . This reagent is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2S/c1-3-4-5-16-6-8-17(9-7-16)26-20(30)14-32-23-21-22(24-15-25-23)29(28-27-21)18-10-12-19(31-2)13-11-18/h6-13,15H,3-5,14H2,1-2H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQLGDKWTQMAKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic compound with a complex structure that incorporates a triazole-pyrimidine moiety known for its potential biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

  • Molecular Formula: C23H24N6O2S
  • Molecular Weight: 448.55 g/mol

The structural elements include:

  • A butylphenyl group
  • A methoxyphenyl group attached to a triazole ring
  • A thioacetamide functional group

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown:

  • Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 μg/mL against various pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans .
  • The introduction of sulfur-containing groups in triazole derivatives often enhances their antimicrobial efficacy.

Anticancer Activity

Triazole derivatives are recognized for their anticancer potential. Studies have demonstrated that:

  • Certain triazole-based compounds exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer).
  • Specific derivatives showed enhanced potency compared to standard chemotherapeutics .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AMCF-710
Compound BBel-740215
This compoundMCF-7TBD

Anti-inflammatory Activity

The anti-inflammatory properties of triazole derivatives have been documented in various studies. For example:

  • Compounds similar to this compound have shown promising results in reducing inflammation markers in vitro.

Table 2: Anti-inflammatory Activity Comparison

Compound% Inhibition (at 100 µM)
Standard (Ibuprofen)86.4
Triazole Derivative A70.0
This compoundTBD

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various triazole derivatives that include the thioacetamide group. These investigations reveal that:

  • Synthesis Techniques: Efficient synthetic routes have been developed for producing these compounds with high yields and purity.
  • Biological Screening: Comprehensive biological evaluations have confirmed their potential as therapeutic agents across multiple disease models.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Melting Points : The target’s bulky substituents may result in a lower melting point akin to 9e (89–90°C), contrasting with 9b’s higher value (154–155°C) due to rigid benzoxazole groups .
  • Synthetic Efficiency: Yields for triazolo-pyrimidines vary widely (e.g., 9e at 89.9% vs. 9b at 18.5%), suggesting that electron-donating groups (e.g., morpholinomethyl) may improve reaction efficiency .

Functional Group Implications

  • Thioether Linkers : The target’s thioacetamide group differs from 9b’s benzoxazolylthio and 7d’s acrylamide. Thioethers enhance stability compared to oxyether analogues but may reduce metabolic resistance .
  • Aromatic Substituents : The 4-methoxyphenyl group in the target could improve DNA intercalation or π-π stacking in enzyme binding pockets, similar to benzoxazole in 9b .

Research Findings and Implications

  • Structural Diversity: The triazolo[4,5-d]pyrimidine core tolerates diverse substituents, enabling fine-tuning for specific targets. For example, morpholinomethyl groups (9e) enhance solubility, while benzoxazole (9b) may improve binding affinity .
  • Synthetic Challenges : Lower yields in some derivatives (e.g., 9b at 18.5%) underscore the complexity of introducing bulky substituents, a consideration for scaling up the target compound .

Preparation Methods

Structural Analysis and Chemical Properties

N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide consists of several key structural components:

  • A triazolopyrimidine core structure
  • A 4-methoxyphenyl group attached to the N-3 position of the triazole ring
  • A thioacetamide linker
  • A 4-butylphenyl terminal group

The compound's structure provides multiple sites for chemical manipulation, making various synthetic approaches possible. The triazolopyrimidine scaffold represents the central heterocyclic system around which the synthesis is typically designed.

General Synthetic Approaches for Triazolopyrimidine Scaffolds

Condensation-Based Methods

The synthesis of the triazolopyrimidine core often begins with the condensation of 5-amino-4H-1,2,4-triazole with appropriate 1,3-di-keto compounds. This approach has been widely documented in the literature for various triazolopyrimidine derivatives. The general reaction scheme involves:

  • Formation of a di-keto intermediate by treating substituted ethanones with diethyl carbonate in the presence of a base
  • Condensation of the di-keto compound with 5-amino-4H-1,2,4-triazole to form the 7-hydroxytriazolopyrimidine
  • Conversion of the hydroxyl group to a chloro group using phosphoryl chloride
  • Nucleophilic displacement of the chloro group with appropriate nucleophiles

The condensation typically occurs under reflux conditions, with reaction times ranging from 12-15 hours depending on the substituents involved.

Alternative Core Formation Methods

Another approach involves the direct condensation of 3-(dimethylamino)-1-phenyl-propane-1-one with 5-amino-4H-1,2,4-triazole to yield triazolopyrimidine derivatives. This method offers a more streamlined synthetic route for certain substitution patterns.

For the triazolopyrimidin-7-yl derivatives, a key chloro intermediate serves as a strategic precursor from which diverse analogs can be prepared through subsequent nucleophilic substitution reactions with various amines.

Specific Synthesis Routes for N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Multi-Step Convergent Synthesis

The synthesis of N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically follows a convergent approach where the triazolopyrimidine core, the thioacetamide linker, and the aryl components are prepared separately and then connected in sequential coupling steps.

Synthesis of 3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine Core

The first step involves the preparation of the appropriately substituted triazolopyrimidine core:

  • Synthesis of 1,3-di-keto compounds by treating ethanones with diethyl carbonate in the presence of a base
  • Condensation with aminoguanidine or direct use of 5-amino-1,2,4-triazole
  • Formation of the triazolopyrimidine ring system
  • Introduction of the 4-methoxyphenyl group at the N-3 position
  • Functionalization of the 7-position with a leaving group (typically chlorine)
Preparation of Thioacetamide Component

The thioacetamide moiety can be prepared through various methods:

  • Direct reaction of acetonitrile with hydrogen sulfide in the presence of a polymer-supported amine catalyst
  • Preparation of chloroacetamide derivatives from the reaction of 4-butylphenylamine with chloroacetyl chloride
  • Formation of the thioacetate through nucleophilic displacement reactions

Thiolation and Coupling Strategy

A common approach involves the preparation of 7-chloro-3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine followed by nucleophilic substitution with an appropriate thiolate. The general procedure includes:

  • Preparation of the 7-chloro-triazolopyrimidine intermediate
  • Synthesis of the N-(4-butylphenyl)-2-mercaptoacetamide component
  • Nucleophilic displacement of the chlorine with the thiolate under basic conditions
  • Purification and isolation of the final product

This method typically employs mild bases such as triethylamine or potassium carbonate in polar aprotic solvents like acetonitrile or DMF.

Step-by-Step Synthetic Route

Based on the available literature data, a proposed synthetic route for N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is outlined below:

Step 1: Preparation of the 3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-chloride

  • Reaction of aminoguanidine bicarbonate with formic acid to yield 3-amino-1,2,4-triazole
  • Condensation with an appropriate diketone precursor
  • N-arylation with 4-methoxyphenyl halide
  • Chlorination at the 7-position using phosphoryl chloride

Step 2: Synthesis of N-(4-butylphenyl)-2-mercaptoacetamide

  • Reaction of 4-butylaniline with chloroacetyl chloride in the presence of a base
  • Conversion of the resulting chloroacetamide to the mercaptoacetamide using thiourea or sodium hydrosulfide

Step 3: Coupling reaction

  • Nucleophilic substitution of the chlorine in the triazolopyrimidine with the mercaptoacetamide under basic conditions
  • Purification via column chromatography or recrystallization

Reaction Conditions and Parameters

Temperature Considerations

The synthesis of triazolopyrimidine derivatives typically requires elevated temperatures:

  • Formation of 3-amino-1,2,4-triazole: 120°C for 14 hours
  • Condensation reactions: 50-120°C depending on the specific transformation
  • Nucleophilic displacement reactions: Room temperature to 80°C

Solvent Selection

The choice of solvent significantly impacts the reaction outcomes:

Reaction Step Recommended Solvents Comments
Triazole formation Neat or minimal solvent High temperatures typically employed
Condensation reactions Acetic acid, ethanol, dioxane Polar solvents facilitate the reaction
Chlorination Phosphoryl chloride (as reagent and solvent) Often neat or with inert co-solvents
Nucleophilic substitution Acetonitrile, DMF, dioxane Polar aprotic solvents enhance nucleophilicity
Thiolation reactions Acetonitrile, toluene Depends on the thiolating agent

Catalysts and Reagents

Various catalysts and reagents are employed in different steps:

Reaction Catalysts/Reagents Function
Triazole formation - Thermal condensation typically sufficient
Pyrimidine ring formation Base (K₂CO₃, TEA) Promotes cyclization
Chlorination POCl₃ Converts hydroxyl to chloro group
Thiolation NaSH, thiourea, Lawesson's reagent Introduces sulfur functionality
Coupling reactions K₂CO₃, TEA, DIPEA Bases to promote nucleophilic substitution

Purification and Characterization

Isolation Techniques

The isolation of N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves:

  • Precipitation by addition of water to reaction mixtures in organic solvents
  • Filtration and washing with appropriate solvents
  • Column chromatography using silica gel and optimized solvent systems
  • Recrystallization from suitable solvents for final purification

Analytical Characterization

The compound is typically characterized using the following techniques:

Analytical Method Information Obtained
¹H NMR Confirms proton environments and structural integrity
¹³C NMR Verifies carbon environments and structural features
Mass Spectrometry Confirms molecular weight and fragmentation pattern
IR Spectroscopy Identifies functional groups (C=O, N-H, C-S)
Elemental Analysis Confirms elemental composition
HPLC Assesses purity and can be used for quantification

Optimization Strategies

Yield Improvement

Several strategies can be employed to improve the yield of N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide:

  • Careful control of reaction temperature, especially during the nucleophilic substitution steps
  • Optimization of base selection and concentration
  • Extended reaction times for challenging transformations
  • Use of phase-transfer catalysts for heterogeneous reactions
  • Microwave-assisted synthesis for certain steps to reduce reaction times and improve yields

Alternative Synthetic Routes

Alternative synthetic approaches may include:

One-Pot Multicomponent Reaction

For certain triazolopyrimidine derivatives, one-pot multicomponent reactions have been reported, which could potentially be adapted for the synthesis of our target compound. This approach would involve:

  • Simultaneous reaction of multiple components under controlled conditions
  • Reduced isolation of intermediates
  • Potentially improved overall yields and reduced waste generation
Solid-Phase Synthesis

Solid-phase synthesis strategies could offer advantages for the preparation of libraries of related compounds:

  • Attachment of a key intermediate to a solid support
  • Sequential reactions without intermediate purification
  • Final cleavage to release the target compound

Structure-Activity Relationship Considerations

When synthesizing N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide for biological studies, several structural features can be modified to explore structure-activity relationships:

Modifiable Regions

Structural Region Potential Modifications Synthetic Approach
Triazole N-substituent Various aryl or heteroaryl groups Modified starting materials in core synthesis
Pyrimidine 5-position Introduction of various substituents Modified diketone precursors
Thio linker Replacement with O, NH, CH₂ Alternative nucleophiles in coupling step
Terminal aryl group Different substitution patterns Modified aniline starting materials

Impact on Synthetic Routes

Modifications to the core structure may necessitate adjustments to the synthetic route. For example:

  • Changes to the triazole N-substituent would require different arylating agents early in the synthesis
  • Modifications to the terminal aryl group would require different aniline derivatives
  • Alternative linkers would necessitate completely different coupling strategies

Q & A

Basic Research Questions

Q. What are the key considerations for designing a multi-step synthesis of this compound?

  • Methodology : The synthesis typically involves sequential functionalization of the triazolopyrimidine core. For example:

Core formation : Cyclization of precursors (e.g., substituted pyrimidines with triazole moieties) under reflux conditions in solvents like DMF or DCM .

Thioether linkage : Reaction with mercaptoacetamide derivatives using coupling agents (e.g., DCC or EDC) to introduce the thioacetamide group .

Substituent modification : Alkylation or arylation of the triazole nitrogen with 4-butylphenyl and 4-methoxyphenyl groups via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .

  • Critical parameters : Temperature control (±5°C), solvent polarity, and reaction time (monitored via TLC). Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. How can structural characterization be optimized for this compound?

  • Techniques :

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, thioacetamide protons at δ 4.2–4.5 ppm) .
  • HRMS : To validate molecular weight (expected [M+H]⁺ ~490–510 Da) and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation of the triazolopyrimidine core geometry and substituent orientations (if crystals are obtainable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of triazolopyrimidine derivatives?

  • Case study : Discrepancies in kinase inhibition data may arise from:

  • Substituent effects : The 4-methoxyphenyl group enhances π-π stacking with kinase ATP pockets, while the 4-butylphenyl chain modulates lipophilicity and membrane permeability .
  • Assay conditions : Variations in buffer pH (e.g., 7.4 vs. 6.5) or ATP concentrations (1 mM vs. 10 µM) alter IC₅₀ values by >50% .
    • Resolution strategy : Standardize assays using recombinant enzymes (e.g., EGFR or VEGFR2) and compare inhibition profiles under identical conditions .

Q. What computational approaches are effective for predicting SAR and off-target interactions?

  • Methodology :

Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., triazolopyrimidine’s N3 atom coordinating with catalytic lysine residues) .

MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD <2.0 Å indicates stable binding) .

ADMET prediction : SwissADME to assess logP (~3.5–4.2), solubility (<10 µM), and CYP450 inhibition risks .

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